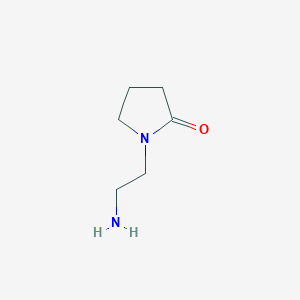
Amino(4-tert-butylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Amino(4-tert-butylphenyl)acetic acid” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acids, which could be related to the synthesis of “Amino(4-tert-butylphenyl)acetic acid”, has been described in a study . The process involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
Molecular Structure Analysis
The molecular structure of “Amino(4-tert-butylphenyl)acetic acid” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
The predicted boiling point of “Amino(4-tert-butylphenyl)acetic acid” is 333.0±30.0 °C, and its predicted density is 1.102±0.06 g/cm3 . The compound also has a predicted pKa value of 2.05±0.10 .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
Amino(4-tert-butylphenyl)acetic acid, as a type of Nα-protected amino acid, is used in the preparation of t-butyl esters . These esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Methods of Application or Experimental Procedures
The preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Results or Outcomes
The method developed is suitable for the preparation of t-butyl esters of Nα-protected amino acids from tert-butanol . It provides good yields and tolerates a variety of amino acid side chains and substituents .
Application in Synthesis of Biologically Active Derivatives
Specific Scientific Field
Summary of the Application
Amino(4-tert-butylphenyl)acetic acid is used in the synthesis of new potential biologically active derivatives . These derivatives have a sterically hindered pyrocatechol moiety linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The synthesized compounds are potential biologically active derivatives .
Application in Asymmetric Synthesis
Specific Scientific Field
Summary of the Application
The tert-butanesulfinyl group, which is structurally similar to the tert-butyl group in Amino(4-tert-butylphenyl)acetic acid, is known to activate imines for the addition of many different classes of nucleophiles . It serves as a powerful chiral directing group, and after nucleophilic addition, it is readily cleaved by treatment with acid .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The tert-butanesulfinyl group serves as a powerful chiral directing group in asymmetric synthesis .
Application in Liquid Chromatography-Electrospray Ionisation Mass Spectrometry (LC-ESI-MS)
Specific Scientific Field
Summary of the Application
4-tert-Butylbenzoic acid, which has a similar tert-butyl group to Amino(4-tert-butylphenyl)acetic acid, was determined in water samples by means of liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
4-tert-Butylbenzoic acid was successfully determined in water samples using LC-ESI-MS .
Application in Peptide Chemical Synthesis
Specific Scientific Field
Summary of the Application
Amino(4-tert-butylphenyl)acetic acid, as a type of Nα-protected amino acid, is used in the preparation of t-butyl esters . These esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Methods of Application or Experimental Procedures
The preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Results or Outcomes
The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
Application in Analytical Chemistry
Specific Scientific Field
Summary of the Application
4-tert-Butylbenzoic acid, which has a similar tert-butyl group to Amino(4-tert-butylphenyl)acetic acid, was determined in water samples by means of liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
4-tert-Butylbenzoic acid was successfully determined in water samples using LC-ESI-MS .
Eigenschaften
IUPAC Name |
2-amino-2-(4-tert-butylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRNMXQOQUQCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(4-tert-butylphenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)





![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)






![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)